4-Amino-3-methylbiphenyl

Vue d'ensemble

Description

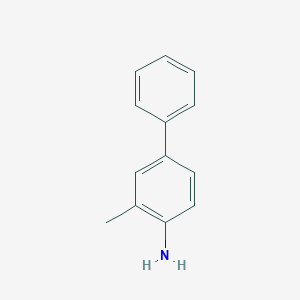

4-Amino-3-methylbiphenyl is an organic compound with the molecular formula C13H13N. It is a derivative of biphenyl, where an amino group is attached to the fourth position and a methyl group is attached to the third position of the biphenyl structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Amino-3-methylbiphenyl involves the Suzuki coupling reaction. This method uses 4-Bromo-2-methylaniline and phenylboronic acid as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium diacetate, and a base like tripotassium phosphate tribasic. The reaction is conducted in an inert atmosphere at a temperature of around 100°C for about one hour .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-3-methylbiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert it into different amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino or methyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions.

Major Products Formed:

Oxidation: Quinones, nitroso derivatives.

Reduction: Secondary and tertiary amines.

Substitution: Halogenated biphenyls, alkylated biphenyls.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-3-methylbiphenyl has been identified as a significant compound in the development of pharmaceuticals. Its structural features allow it to act as a versatile building block in synthesizing various biologically active molecules.

Anticancer Activity

Research has shown that biphenyl derivatives, including this compound, exhibit anticancer properties. They are involved in the synthesis of anti-tumor agents and have demonstrated efficacy against several cancer cell lines. For instance, studies indicate that biphenyl compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and the induction of oxidative stress .

Anti-inflammatory Properties

This compound has been explored for its anti-inflammatory effects. It can be used to synthesize derivatives that inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .

Material Science

This compound is also utilized in material science, particularly in the synthesis of polymers and liquid crystals.

Liquid Crystals

The compound serves as a precursor for liquid crystal materials due to its biphenyl structure, which provides rigidity and stability. These materials are essential for developing displays and other electronic devices .

Polymeric Materials

Biphenyl compounds are used to create polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance in various applications, including coatings and adhesives .

Environmental Applications

Research indicates that this compound can be involved in bioremediation processes due to its ability to degrade pollutants.

Biodegradation Studies

Studies have shown that certain microorganisms can utilize this compound as a carbon source, leading to its degradation. This property is valuable for environmental cleanup efforts, particularly in contaminated sites where biphenyl derivatives are present .

Data Table: Applications Overview

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits cell proliferation |

| Anti-inflammatory drugs | Modulates cytokine production | |

| Material Science | Liquid crystal displays | Provides rigidity and stability |

| High-performance polymers | Enhances thermal/mechanical properties | |

| Environmental Science | Bioremediation | Degradation by microorganisms |

Case Study 1: Anticancer Activity

A study published in Archives of Biochemistry and Biophysics examined the DNA-damaging effects of metabolites derived from carcinogenic compounds like o-toluidine, highlighting that this compound caused significant DNA damage in the presence of copper ions. This finding underscores its potential role as a target for cancer therapy .

Case Study 2: Biodegradation Potential

Research conducted on the biodegradation of environmental pollutants demonstrated that certain fungal strains could effectively degrade this compound, suggesting its application in bioremediation strategies to mitigate pollution from industrial waste .

Mécanisme D'action

The mechanism of action of 4-Amino-3-methylbiphenyl involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction pathways, where the compound influences cellular responses by interacting with receptors or other signaling molecules .

Comparaison Avec Des Composés Similaires

- 4-Amino-3-methylbiphenyl can be compared with other biphenyl derivatives such as 4-Amino-2-methylbiphenyl, 4-Amino-4-methylbiphenyl, and 3-Amino-4-methylbiphenyl .

Uniqueness:

- The unique positioning of the amino and methyl groups in this compound gives it distinct chemical and physical properties compared to its isomers. This positioning can influence its reactivity, solubility, and interaction with other molecules .

Activité Biologique

4-Amino-3-methylbiphenyl (CAS Number: 63019-98-7) is an organic compound that has garnered attention due to its potential biological activities and implications in health, particularly concerning carcinogenicity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a biphenyl derivative with the molecular formula . The structure features an amino group at the fourth position and a methyl group at the third position of the biphenyl framework, influencing its chemical behavior and biological interactions.

The specific biochemical pathways affected by this compound remain largely undefined. However, preliminary studies suggest interactions with histone deacetylase 2 (HDAC2) and methyltransferase-like 3 (METTL3), which are crucial in various cellular processes, including gene expression regulation and epigenetic modifications. Understanding these interactions is vital for elucidating the compound's therapeutic potential and toxicity.

Carcinogenicity

Research indicates that this compound exhibits significant carcinogenic properties. Historical studies have shown a correlation between exposure to this compound and bladder cancer incidence among workers in chemical plants. For instance, a case series reported that out of 171 male workers exposed to 4-amino-biphenyl, 19 developed bladder cancer .

A comprehensive cohort study involving 315 male workers revealed that 53 had developed bladder tumors over an extended follow-up period post-exposure, with latency periods ranging from 15 to 35 years .

Animal Studies

Animal studies have provided further evidence of the compound's carcinogenicity. In one study, groups of mice treated with varying doses of 4-amino-biphenyl developed bladder carcinomas and hepatocellular tumors in a dose-dependent manner . The following table summarizes key findings from these studies:

| Study | Species | Dose (ppm) | Tumor Type | Incidence (%) |

|---|---|---|---|---|

| Clayson et al. (1965) | Mice | 0.25% solution | Bladder carcinoma | 16.7% |

| Schieferstein et al. (1985) | Mice | Various (up to 220) | Angiosarcoma, hepatocellular carcinoma | Up to 95% for males |

| Bookland et al. (1992) | Mice | N/A | Carcinomas from treated cells | 62% |

These findings illustrate the compound's potential as a significant carcinogen, particularly affecting the bladder and liver.

Research Applications

This compound has been explored for various scientific applications:

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Biological Studies: Its potential as a ligand in biochemical assays has been investigated.

- Pharmaceutical Research: Ongoing studies examine its antimicrobial properties and other therapeutic potentials .

Propriétés

IUPAC Name |

2-methyl-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBISYQIGCOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036829 | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-98-7 | |

| Record name | 3-Methyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-methylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BX74AD4BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.